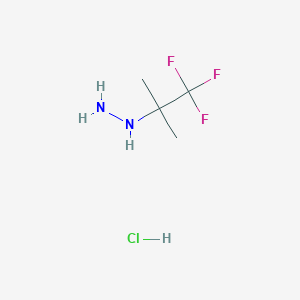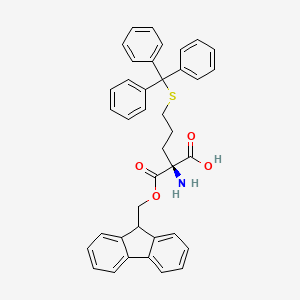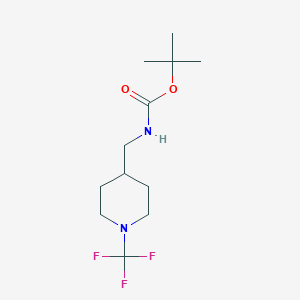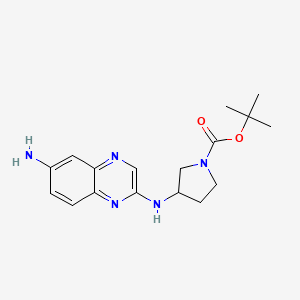
tert-Butyl 3-((6-aminoquinoxalin-2-yl)amino)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-((6-aminoquinoxalin-2-yl)amino)pyrrolidine-1-carboxylate is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrrolidine ring, and an aminoquinoxaline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((6-aminoquinoxalin-2-yl)amino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups to form Boc-protected intermediates . These intermediates are then subjected to various coupling reactions to introduce the desired functional groups.
The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
化学反应分析
Types of Reactions
tert-Butyl 3-((6-aminoquinoxalin-2-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Solvents such as dichloromethane (DCM) and dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aminoquinoxaline moiety may yield quinoxaline derivatives, while reduction of the pyrrolidine ring can produce pyrrolidine-based compounds with different functional groups.
科学研究应用
Chemistry
In chemistry, tert-Butyl 3-((6-aminoquinoxalin-2-yl)amino)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various coupling reactions, making it a valuable building block for the development of new chemical entities .
Biology
Its ability to form stable complexes with biological macromolecules makes it a useful tool for investigating biochemical pathways and mechanisms .
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the synthesis of polymers, coatings, and adhesives .
作用机制
The mechanism of action of tert-Butyl 3-((6-aminoquinoxalin-2-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminoquinoxaline moiety can bind to enzymes and receptors, modulating their activity and triggering downstream effects. The pyrrolidine ring may also play a role in stabilizing the compound’s interactions with its targets .
相似化合物的比较
Similar Compounds
- tert-Butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((6-aminoquinoxalin-2-yl)amino)pyrrolidine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C17H23N5O2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
tert-butyl 3-[(6-aminoquinoxalin-2-yl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23N5O2/c1-17(2,3)24-16(23)22-7-6-12(10-22)20-15-9-19-14-8-11(18)4-5-13(14)21-15/h4-5,8-9,12H,6-7,10,18H2,1-3H3,(H,20,21) |
InChI 键 |
YUDDSGBKDIZYHL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CN=C3C=C(C=CC3=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


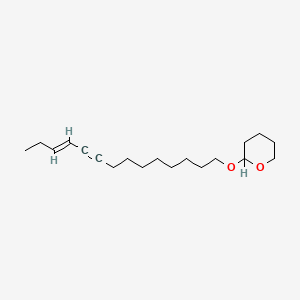
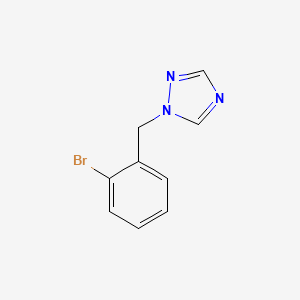
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)
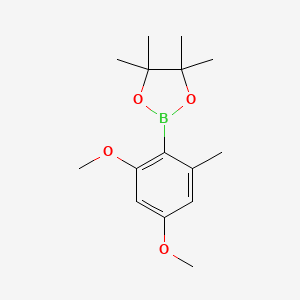
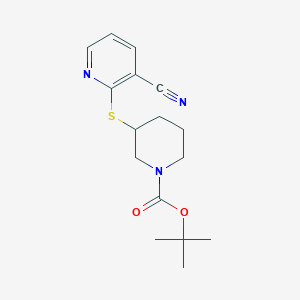

![1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane](/img/structure/B13974820.png)

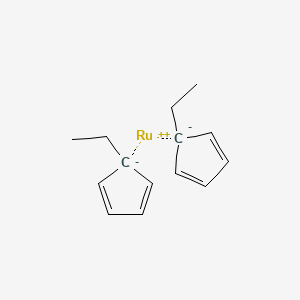

![6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13974841.png)
